molecular formula C16H17BrN2O2 B4737006 (3-BROMOPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE

(3-BROMOPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE

Cat. No.: B4737006
M. Wt: 349.22 g/mol
InChI Key: GROJYAIIEUBMAX-UHFFFAOYSA-N
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Description

(3-BROMOPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE: is a complex organic compound that features a bromophenyl group and a furylmethyl piperazino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-BROMOPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method includes the reaction of 3-bromophenylboronic acid with 4-(2-furylmethyl)piperazine in the presence of a palladium catalyst, such as Pd(PPh3)4, under Suzuki-Miyaura coupling conditions. The reaction is carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furylmethyl group, leading to the formation of furyl ketones.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Furyl ketones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, it can be used to study the interactions of piperazine derivatives with biological targets, such as enzymes and receptors.

Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism by which (3-BROMOPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE exerts its effects involves interactions with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, modulating their activity. The bromophenyl group may enhance binding affinity through halogen bonding, while the furylmethyl group can participate in π-π interactions with aromatic residues in the target proteins .

Comparison with Similar Compounds

Uniqueness: (3-BROMOPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE is unique due to its combination of a bromophenyl group, a furylmethyl group, and a piperazine ring

Properties

IUPAC Name

(3-bromophenyl)-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O2/c17-14-4-1-3-13(11-14)16(20)19-8-6-18(7-9-19)12-15-5-2-10-21-15/h1-5,10-11H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GROJYAIIEUBMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CO2)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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